molecular formula C22H13N3O2 B14693555 (11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline CAS No. 32849-82-4

(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline

Cat. No.: B14693555
CAS No.: 32849-82-4
M. Wt: 351.4 g/mol
InChI Key: XGZYKGWTODTUFL-QGOAFFKASA-N
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Description

(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline is a complex organic compound that belongs to the class of indenoquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The presence of the nitrophenyl group and the indenoquinoxaline core structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with indeno[1,2-b]quinoxaline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indenoquinoxalines.

Scientific Research Applications

(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indenoquinoxaline core can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of cellular processes, making the compound a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar methylene bridge and aromatic structure.

    2-(1H-Indol-3-yl)-ethylamine, compound with oxalic acid: Another compound with a complex aromatic structure.

Uniqueness

(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline is unique due to its specific combination of the nitrophenyl group and the indenoquinoxaline core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

32849-82-4

Molecular Formula

C22H13N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline

InChI

InChI=1S/C22H13N3O2/c26-25(27)15-11-9-14(10-12-15)13-18-16-5-1-2-6-17(16)21-22(18)24-20-8-4-3-7-19(20)23-21/h1-13H/b18-13+

InChI Key

XGZYKGWTODTUFL-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C4=NC5=CC=CC=C5N=C24

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5N=C24

Origin of Product

United States

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